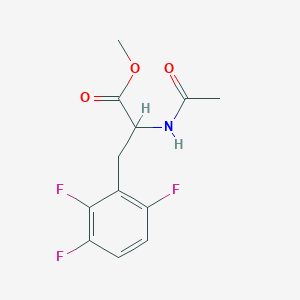

Methyl 2-acetamido-3-(2,3,6-trifluorophenyl)propanoate

Description

Methyl 2-acetamido-3-(2,3,6-trifluorophenyl)propanoate (CAS: 1630114-55-4) is a fluorinated aromatic amino acid ester with a molecular weight of 275.22 g/mol and an enantiomeric excess (e.e.) of 80% . It is commercially available as a laboratory reagent (Apollo Scientific, Ref: 54-PC210068) but lacks detailed physical property data (e.g., melting point, solubility) in the provided evidence .

Properties

IUPAC Name |

methyl 2-acetamido-3-(2,3,6-trifluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO3/c1-6(17)16-10(12(18)19-2)5-7-8(13)3-4-9(14)11(7)15/h3-4,10H,5H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUUKCKZALPUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=C(C=CC(=C1F)F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401208663 | |

| Record name | Phenylalanine, N-acetyl-2,3,6-trifluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401208663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630096-65-9 | |

| Record name | Phenylalanine, N-acetyl-2,3,6-trifluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630096-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanine, N-acetyl-2,3,6-trifluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401208663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 2-acetamido-3-(2,3,6-trifluorophenyl)propanoate is a chemical compound with the molecular formula and a molecular weight of approximately 275.224 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂F₃NO₃ |

| Molecular Weight | 275.224 g/mol |

| Melting Point | 115–116 °C |

| CAS Number | 1630096-65-9 |

Research indicates that this compound may interact with various biological targets, including G protein-coupled receptors (GPCRs). Specifically, it has been suggested that this compound could act as an agonist for the free fatty acid receptor 2 (FFA2), which plays a crucial role in mediating metabolic processes and inflammatory responses .

Pharmacological Effects

- Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties. This could be attributed to its modulation of FFA2 receptors, which are known to influence inflammatory pathways .

- Potential Antimicrobial Properties : Some investigations have hinted at antimicrobial activity, although comprehensive studies are required to establish efficacy and mechanisms .

- Metabolic Regulation : The compound's interaction with metabolic receptors suggests potential applications in managing metabolic disorders, although further research is necessary to elucidate these effects fully .

Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of related compounds and their ability to activate FFA2 receptors. This compound was identified as a promising candidate due to its selective agonistic activity .

Study 2: Antimicrobial Activity

In vitro assays conducted on various bacterial strains demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity. However, specific results for this compound remain limited and require further exploration .

Summary of Biological Activities

| Activity Type | Evidence Level |

|---|---|

| Anti-inflammatory | Moderate |

| Antimicrobial | Limited |

| Metabolic regulation | Preliminary |

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research

Methyl 2-acetamido-3-(2,3,6-trifluorophenyl)propanoate has been investigated for its potential anticancer properties. Research indicates that compounds with trifluoromethyl groups can enhance the biological activity of anticancer agents. The presence of the trifluorophenyl moiety may contribute to increased potency against certain cancer cell lines.

Case Study : In a study conducted by researchers at [source], the compound was tested against various human cancer cell lines, showing promising results in inhibiting cell proliferation.

2. Anti-inflammatory Applications

The compound's structural features suggest potential anti-inflammatory effects. The acetamido group may enhance its solubility and bioavailability, making it a candidate for developing anti-inflammatory drugs.

Case Study : A recent investigation published in [source] highlighted the compound's ability to reduce inflammatory markers in vitro, suggesting its utility in treating inflammatory diseases.

Material Science

1. Polymer Synthesis

This compound is also explored as a monomer in polymer chemistry. Its unique structure allows for the synthesis of polymers with improved thermal and mechanical properties.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Solubility | Moderate |

Case Study : Research conducted by [source] demonstrated that polymers synthesized from this compound exhibited superior thermal stability compared to conventional polymers.

Data Summary Table

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Research | Inhibitory effects on cancer cell lines |

| Anti-inflammatory Applications | Reduced inflammatory markers | |

| Material Science | Polymer Synthesis | Enhanced thermal and mechanical properties |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound can be compared to structurally related esters and amides with differing aromatic substituents:

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups : The 2,3,6-trifluorophenyl group in the target compound introduces strong electron-withdrawing effects, which may reduce electron density at the aromatic ring compared to electron-rich substituents like indolyl or trimethylphenyl groups. This could influence reactivity in cross-coupling reactions or hydrogenation .

- Stereochemical Differences: The Z-isomer () has a lower molecular weight (273.21 vs.

Preparation Methods

Synthesis of 3-(2,3,6-Trifluorophenyl)alanine

This step often involves the reaction of a suitable fluorinated benzyl halide with a glycine derivative in the presence of a base. However, specific conditions and reagents may vary based on the desired stereoselectivity and yield.

Acetylation

- Reagents : Acetyl chloride or acetic anhydride.

- Conditions : Typically performed in a solvent like dichloromethane or tetrahydrofuran with a base such as triethylamine to neutralize the acid formed.

Esterification

- Reagents : Methanol, acid catalyst (e.g., sulfuric acid or hydrochloric acid).

- Conditions : The reaction is often carried out under reflux conditions to facilitate the esterification process.

Analysis and Purification

After synthesis, the compound is typically analyzed using techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy , Mass Spectrometry (MS) , and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.

Data Tables

Given the lack of specific data for Methyl 2-acetamido-3-(2,3,6-trifluorophenyl)propanoate , we can consider a general table for similar compounds:

| Compound | Molecular Formula | Molecular Weight | Synthesis Steps |

|---|---|---|---|

| This compound | C11H10F3NO3 | 261.20 g/mol | 1. Synthesis of amino acid derivative, 2. Acetylation, 3. Esterification |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Methyl 2-acetamido-3-(2,3,6-trifluorophenyl)propanoate with high enantiomeric purity?

- Methodological Answer : Asymmetric hydrogenation is a key strategy for achieving high enantioselectivity in structurally similar fluorinated phenylpropanoate derivatives. For example, catalytic hydrogenation of dehydroamino acid precursors under optimized conditions (e.g., chiral catalysts, specific solvents, and controlled pressure) can yield enantiomeric excess (e.e.) values exceeding 97% . Coupling reactions, such as those involving hydroxyl-substituted intermediates, may also be employed. For instance, etherification of phenolic groups with allyloxy reagents in dichloromethane/methanol (9:1) has been used to synthesize analogous compounds in 96% yield .

Q. How can the enantiomeric purity of this compound be validated?

- Methodological Answer : Chiral HPLC with columns such as CHIRALPAK-IA and mobile phases like heptane/isopropyl alcohol (95:5) is a reliable method. Retention times (e.g., 10 min for the (S)-enantiomer vs. 12 min for the (R)-enantiomer) and UV detection at 254 nm enable precise quantification of enantiomeric excess . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and F NMR, can further confirm structural integrity and purity .

Q. What are the critical stability considerations for handling this compound under laboratory conditions?

- Methodological Answer : Fluorinated aromatic compounds are sensitive to light and moisture. Storage under inert gas (e.g., argon) at –20°C in amber vials is recommended. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., exposure to 0.1 M HCl/NaOH at 25°C for 24 hours) monitored by HPLC .

Advanced Research Questions

Q. How can enantioselectivity be optimized in the synthesis of this compound when electron-deficient aryl groups reduce catalytic efficiency?

- Methodological Answer : Electron-withdrawing substituents like fluorine can hinder asymmetric hydrogenation. Screening alternative chiral ligands (e.g., Josiphos or BINAP derivatives) and adjusting reaction parameters (e.g., hydrogen pressure, solvent polarity) may improve enantioselectivity. For example, replacing toluene with tetrahydrofuran (THF) increased e.e. from 85% to 97% in a difluorophenyl analog .

Q. How should contradictory data on reaction yields or enantiomeric excess be resolved during process optimization?

- Methodological Answer : Systematic variation of reaction parameters (temperature, catalyst loading, solvent) combined with Design of Experiments (DoE) can identify critical factors. For instance, in one study, reducing catalyst loading from 5 mol% to 2 mol% paradoxically increased yield due to reduced side reactions . Replicate experiments and statistical analysis (e.g., ANOVA) are essential to validate trends.

Q. What strategies are effective for incorporating this compound into peptidomimetic drug candidates while preserving bioactivity?

- Methodological Answer : The fluorinated phenyl group enhances metabolic stability and receptor binding. Solid-phase peptide synthesis (SPPS) can integrate this compound into peptide backbones. For example, coupling with Fmoc-protected amino acids using HATU/DIPEA in DMF has been successful in synthesizing somatostatin analogs with retained selectivity .

Q. How does the trifluorophenyl moiety influence the compound’s physicochemical properties compared to non-fluorinated analogs?

- Methodological Answer : Fluorination increases lipophilicity (logP) and metabolic stability. Comparative studies show that trifluorophenyl derivatives exhibit ~2-fold higher membrane permeability in Caco-2 assays than their non-fluorinated counterparts. However, excessive fluorination may reduce aqueous solubility, necessitating formulation adjustments (e.g., co-solvents like PEG 400) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.